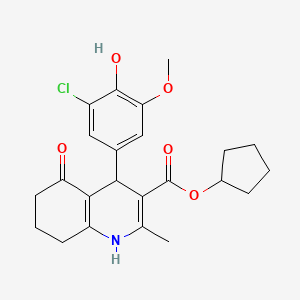

![molecular formula C15H21Cl2N5O B5217418 2-methyl-3-[2-(4-morpholinyl)ethyl]-3H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5217418.png)

2-methyl-3-[2-(4-morpholinyl)ethyl]-3H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives containing a piperazine or morpholine skeleton, as represented by our compound of interest, typically involves a 'onepot' nitro reductive cyclization reaction using sodium hydrosulfite as a reagent. This process is efficient, allowing for the rapid synthesis of the target compound through a method that can be facilitated by both microwave and conventional heating, thereby offering versatility in the laboratory setting (Özil, Parlak, & Baltaş, 2018).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including our specific compound, showcases a complex architecture that is pivotal for their biological activity. These compounds are characterized by their ability to bind to various biological targets due to the presence of the benzimidazole core, which is a bioisostere for nucleotides. The molecular structure is typically elucidated using a combination of spectroscopic techniques, including IR, 1H, 13C, and 15N NMR, and mass spectrometry, alongside quantum-chemical calculations of NMR chemical shifts to confirm the structure and understand the electronic distribution within the molecule (Morkovnik et al., 2013).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, expanding their applicability in different fields of chemistry and biology. The reactivity often involves interactions at the nitrogen atoms or the benzimidazole ring, facilitating the formation of new bonds and the introduction of functional groups. These reactions can lead to the synthesis of complex molecules with potential biological activity, demonstrating the versatility of these compounds in synthetic chemistry (Abdelhamid, Metwally, & Bishai, 2000).

Direcciones Futuras

The future directions in the field of 1,2,4-triazoles involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

Mecanismo De Acción

Target of Action

The primary target of BIM-0035544Compounds with a similar triazole structure have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

The specific mode of action for BIM-0035544Triazole compounds, which share a similar structure, are known to bind in the biological system with a variety of enzymes and receptors . This binding can lead to a variety of biochemical reactions, depending on the specific targets involved.

Biochemical Pathways

The exact biochemical pathways affected by BIM-0035544Given the broad range of biological activities exhibited by similar triazole compounds , it is likely that multiple pathways could be affected.

Result of Action

The specific molecular and cellular effects of BIM-0035544The biological activities of similar triazole compounds can range from antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety to antitubercular effects .

Propiedades

IUPAC Name |

4-[2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-3-yl)ethyl]morpholine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O.2ClH/c1-12-17-20-14-5-3-2-4-13(14)16-15(20)19(12)7-6-18-8-10-21-11-9-18;;/h2-5H,6-11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMRZEBRRDTWMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=CC=CC=C3N=C2N1CCN4CCOCC4.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5217341.png)

![N-[2-(2-methoxyphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5217349.png)

![ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate](/img/structure/B5217355.png)

![3-methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5217374.png)

![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5217380.png)

![N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5217387.png)

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B5217403.png)

![2-[bis(5-methyl-2-furyl)methyl]benzoic acid](/img/structure/B5217404.png)

![4-methyl-3-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5217425.png)

![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5217426.png)